molecular formula C11H19NO4 B7895105 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid

Cat. No.: B7895105
M. Wt: 229.27 g/mol
InChI Key: MXFDTAAFXOYLGV-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}propanoic acid (CAS: 212.70, Mol. formula: C₄H₇ClO₃, Mol. weight: 138.55 g/mol) is a Boc-protected amino acid derivative featuring a cyclopropyl group attached to the amino moiety and a propanoic acid backbone . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic procedures. The cyclopropyl substituent introduces steric constraints and conformational rigidity, which may influence its reactivity and biological interactions. This compound is typically utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, with a reported purity of ≥95% .

Properties

IUPAC Name

2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDTAAFXOYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group is then introduced via a cyclopropanation reaction, which can be carried out using various cyclopropylating agents under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing molecular properties, synthetic applications, and research findings.

Comparison with (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[(2,2-dimethylpropyl)carbamoyl]-propanoic acid (IV-28)
Property 2-{(Tert-butoxy)carbonylamino}propanoic acid (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[(2,2-dimethylpropyl)carbamoyl]-propanoic acid (IV-28)
Molecular Formula C₄H₇ClO₃ C₂₈H₃₉N₅O₅
Molecular Weight 138.55 g/mol 548.2843 g/mol (calculated)
Key Functional Groups Boc-protected amine, cyclopropyl, carboxylic acid Boc-protected amine, carbamoyl (2,2-dimethylpropyl), carboxylic acid
Stereochemistry Not specified (2S)-configured chiral center
Applications Intermediate in peptide synthesis Precursor for isoform-selective histone deacetylase inhibitors (HDACi)
Synthetic Relevance Simpler structure for straightforward coupling reactions Complex architecture enabling targeted enzyme inhibition

Key Differences :

  • Structural Complexity : IV-28 incorporates a carbamoyl group and a 2,2-dimethylpropyl chain, increasing molecular weight and steric bulk compared to the cyclopropyl-containing target compound. This complexity enhances IV-28’s selectivity as an HDAC inhibitor .
  • Bioactivity : The (2S)-stereochemistry in IV-28 is critical for binding to HDAC isoforms, whereas the target compound’s stereochemical configuration is unspecified, limiting its direct therapeutic use .
  • Solubility & Reactivity : The cyclopropyl group in the target compound may improve membrane permeability due to lower molecular weight, whereas IV-28’s carbamoyl group facilitates hydrogen bonding in enzyme active sites .
Comparison with Boc-Protected Alanine (Boc-Ala-OH)
Property 2-{(Tert-butoxy)carbonylamino}propanoic acid Boc-Ala-OH
Molecular Formula C₄H₇ClO₃ C₈H₁₅NO₄
Molecular Weight 138.55 g/mol 189.21 g/mol
Key Functional Groups Cyclopropyl, carboxylic acid Methyl side chain, carboxylic acid
Applications Rigid intermediate for constrained peptides Standard building block for peptides

Key Differences :

  • Synthetic Utility : The target compound’s unique structure enables access to cyclopropane-containing bioactive peptides, while Boc-Ala-OH is a mainstream choice for generic peptide elongation.

Data Tables

Table 1: Molecular Properties of Compared Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity
2-{(Tert-butoxy)carbonylamino}propanoic acid C₄H₇ClO₃ 138.55 212.70 ≥95%
IV-28 C₂₈H₃₉N₅O₅ 548.28 Not provided Not specified
Boc-Ala-OH C₈H₁₅NO₄ 189.21 13726-76-6 ≥98%

Biological Activity

2-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 900802-61-1, is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of antimicrobial resistance and enzyme inhibition.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • LogP : 1.6
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and proteins.

Biological Activity Overview

The biological activity of 2-{(tert-butoxy)carbonylamino}propanoic acid has been investigated primarily in the context of its inhibitory effects on bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are crucial targets for antimicrobial agents.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibitory activities against Escherichia coli DNA gyrase. The IC50_{50} values for some derivatives ranged from 14 to 130 nM, indicating potent activity comparable to established antibiotics like ciprofloxacin (IC50_{50} = 120 nM). The dual-targeting capabilities of these compounds make them promising candidates in the fight against antibiotic resistance .

Study on DNA Gyrase Inhibition

In a study published in MDPI, researchers synthesized several compounds based on the structure of 2-{(tert-butoxy)carbonylamino}propanoic acid. They evaluated their inhibitory effects on DNA gyrase and topoisomerase IV:

  • Compounds Tested : Various derivatives including those with modifications to the cyclopropyl and amino groups.
  • Findings : Compounds such as 7a and 11b showed remarkable potency against E. coli DNA gyrase with IC50_{50} values as low as 14 nM. Their antibacterial activity was also evaluated against multiple strains, demonstrating effectiveness against both wild-type and mutant strains .
CompoundTargetIC50_{50} (nM)Activity Level
7aDNA Gyrase14High
11bDNA Gyrase130Moderate
CiprofloxacinDNA Gyrase120Benchmark

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the tert-butoxycarbonyl group significantly influenced the biological activity of the compounds. For instance, removing or altering this protective group often led to a decrease in enzyme inhibition potency .

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